molecular formula C7H13NO2 B13153584 2-Amino-5-methylcyclopentane-1-carboxylic acid

2-Amino-5-methylcyclopentane-1-carboxylic acid

Cat. No.: B13153584
M. Wt: 143.18 g/mol
InChI Key: BOROYIIFTARKLX-UHFFFAOYSA-N
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Description

2-Amino-5-methylcyclopentane-1-carboxylic acid is a cyclic amino acid with a unique structure that includes a five-membered cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid . This intermediate can then be further functionalized to introduce the amino and methyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process may also involve steps such as esterification, hydrolysis, and amination to achieve the desired structure.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-5-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5-methylcyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of enzymes involved in the synthesis of S-adenosyl-L-methionine . This inhibition is dependent on the ring size and the presence of specific functional groups, which interact with the enzyme’s active site.

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-methylcyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the cyclopentane ring

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-5-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4-2-3-5(8)6(4)7(9)10/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

BOROYIIFTARKLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1C(=O)O)N

Origin of Product

United States

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